![molecular formula C7H17NSi B15072421 1-[2-(Trimethylsilyl)ethyl]aziridine CAS No. 18387-12-7](/img/structure/B15072421.png)
1-[2-(Trimethylsilyl)ethyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trimethylsilyl)ethyl]aziridine is an organic compound that features a three-membered aziridine ring attached to a trimethylsilyl group via an ethyl linker. Aziridines are known for their high strain energy due to the small ring size, which makes them highly reactive and useful in various chemical transformations .
Méthodes De Préparation
The synthesis of 1-[2-(Trimethylsilyl)ethyl]aziridine typically involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines. This reaction provides aziridines in good yields and high cis stereoselectivities . The silyl group can be substituted by treatment with a fluoride source and electrophiles again with high selectivity . Industrial production methods often involve the use of oxide catalysts and high temperatures to effect the dehydration of aminoethanol .
Analyse Des Réactions Chimiques
1-[2-(Trimethylsilyl)ethyl]aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are significant for synthesizing nitrogen-containing biologically active molecules.
Common reagents and conditions used in these reactions include protic or Lewis acids, which activate the aziridine ring, leading to the formation of aziridinium ions that react with nucleophiles . Major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Applications De Recherche Scientifique
1-[2-(Trimethylsilyl)ethyl]aziridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(Trimethylsilyl)ethyl]aziridine involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine . The aziridine ring can also be activated with protic or Lewis acids, leading to the formation of aziridinium ions that react with nucleophiles .
Comparaison Avec Des Composés Similaires
1-[2-(Trimethylsilyl)ethyl]aziridine is unique due to its trimethylsilyl group, which provides additional stability and reactivity. Similar compounds include:
Aziridine (ethylene imine): The parent compound with a molecular formula of C2H4NH.
Mitomycin C: An aziridine used as a chemotherapeutic agent.
Porfiromycin and Azinomycin B: Other aziridine-containing drugs with antitumor activity.
These compounds share the aziridine functional group but differ in their specific substituents and applications.
Propriétés
Numéro CAS |
18387-12-7 |
|---|---|
Formule moléculaire |
C7H17NSi |
Poids moléculaire |
143.30 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C7H17NSi/c1-9(2,3)7-6-8-4-5-8/h4-7H2,1-3H3 |
Clé InChI |
QJMJIBICTSDNAB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


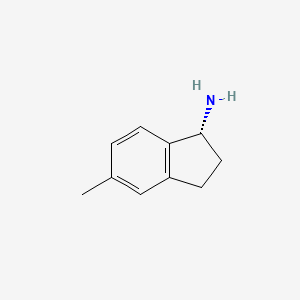
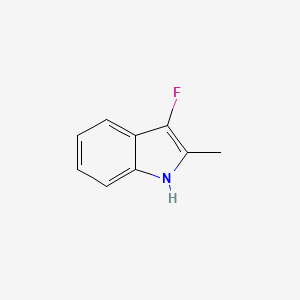
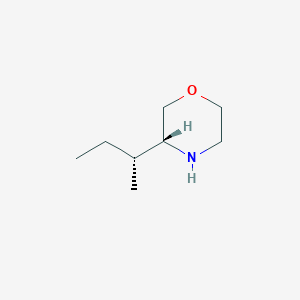
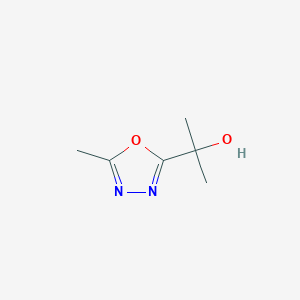
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
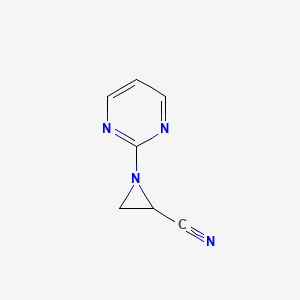
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
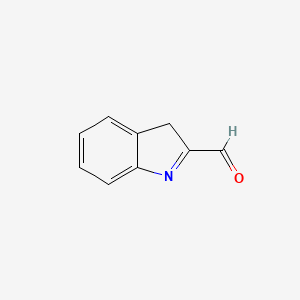
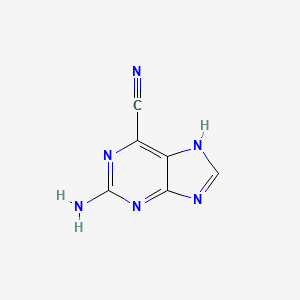
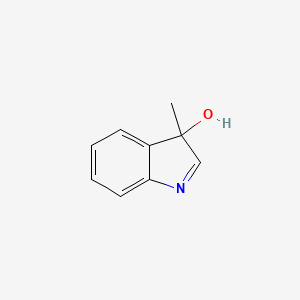
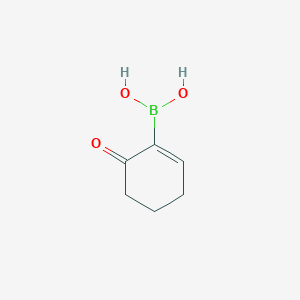
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
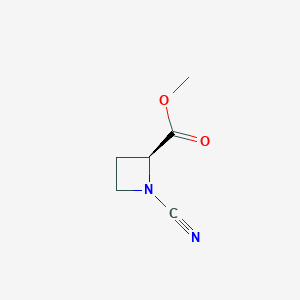
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
